![molecular formula C20H16N4O B5636771 11-[(2-furylmethyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5636771.png)
11-[(2-furylmethyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile
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Description
Synthesis Analysis
- The synthesis of pyrido[1,2-a]benzimidazole derivatives, closely related to the compound of interest, involves the fusion of 1H-benzimidazole-2-acetonitrile with β-keto esters or ethyl β-aminocrotonate, resulting in tricyclic compounds. These compounds can further undergo Vilsmeier-Haack formylation and chlorination, leading to various derivatives (Rida, Soliman, Badawey, & Kappe, 1988).
- Additionally, pyrido[1,2-a]benzimidazole derivatives with antimicrobial activity have been synthesized using different substituents, suggesting the versatility of the synthetic methods for these compounds (Badawey & Gohar, 1992).
Molecular Structure Analysis
- The molecular structure of pyrido[1,2-a]benzimidazole derivatives has been confirmed through single-crystal X-ray molecular structure determination, highlighting their regioselectivity (Dandia, Sarawgi, Bingham, Drake, Hursthouse, Light, & Ratnani, 2007).
Chemical Reactions and Properties
- Pyrido[1,2-a]benzimidazole derivatives can undergo various chemical reactions, including formylation, chlorination, azidation, amination, and piperidination, to yield a wide range of derivatives with diverse properties (Rida et al., 1988).
Physical Properties Analysis
- The fluorescence properties of certain pyrido[1,2-a]benzimidazole derivatives have been studied, indicating their potential use in fluorescent applications. This suggests that the physical properties of these compounds can be tailored for specific uses (Rangnekar & Rajadhyaksha, 1986).
Chemical Properties Analysis
- The chemical properties of pyrido[1,2-a]benzimidazole derivatives are influenced by their structure and substituents, as shown by their varying antimicrobial activities and the structure-activity relationship studies conducted on them (Badawey & Gohar, 1992).
Mechanism of Action
Future Directions
properties
IUPAC Name |
16-(furan-2-ylmethylamino)-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O/c21-11-16-14-6-3-7-15(14)19(22-12-13-5-4-10-25-13)24-18-9-2-1-8-17(18)23-20(16)24/h1-2,4-5,8-10,22H,3,6-7,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOUIZKZWMRRIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=NC4=CC=CC=C4N3C(=C2C1)NCC5=CC=CO5)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
16-(Furan-2-ylmethylamino)-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile |
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